molecular formula C28H28ClN3O3S B11214476 3-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-10-ethoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide

3-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-10-ethoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide

Cat. No.: B11214476
M. Wt: 522.1 g/mol
InChI Key: VITVBIUCRLFQTQ-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-10-ethoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-10-ethoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Benzoxadiazocine Core: This step involves the cyclization of appropriate precursors under controlled conditions. For instance, a reaction between a chlorophenyl derivative and a dimethylphenyl derivative in the presence of a base can form the core structure.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction, where an alcohol reacts with an appropriate leaving group.

    Thioxo Group Addition: The thioxo group is typically added through a thiolation reaction, often using sulfur-containing reagents.

    Final Carboxamide Formation: The carboxamide group is introduced in the final step, usually through an amidation reaction involving an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and mechanisms.

Biology

In biological research, the compound’s potential as a pharmacophore is explored. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

Medicine

Medicinally, the compound is investigated for its potential therapeutic effects

Industry

In industry, the compound’s properties are leveraged for material science applications. Its stability and reactivity make it suitable for use in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism by which 3-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-10-ethoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-1,3,5-benzoxadiazocine-11-carboxamide: Similar structure but lacks the ethoxy group.

    3-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-1,3,5-benzoxadiazocine-11-carboxamide: Similar structure but has an oxo group instead of a thioxo group.

Uniqueness

The presence of the ethoxy group and the thioxo group in 3-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-10-ethoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide makes it unique compared to its analogs. These groups can significantly influence the compound’s reactivity and interactions with biological targets, potentially leading to different pharmacological or material properties.

Properties

Molecular Formula

C28H28ClN3O3S

Molecular Weight

522.1 g/mol

IUPAC Name

10-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-6-ethoxy-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-13-carboxamide

InChI

InChI=1S/C28H28ClN3O3S/c1-5-34-22-8-6-7-20-24-23(26(33)30-21-14-9-16(2)15-17(21)3)28(4,35-25(20)22)32(27(36)31-24)19-12-10-18(29)11-13-19/h6-15,23-24H,5H2,1-4H3,(H,30,33)(H,31,36)

InChI Key

VITVBIUCRLFQTQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1OC3(C(C2NC(=S)N3C4=CC=C(C=C4)Cl)C(=O)NC5=C(C=C(C=C5)C)C)C

Origin of Product

United States

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